molecular formula C13H14ClN3O4S2 B12198866 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12198866
M. Wt: 375.9 g/mol
InChI Key: RWOOGJSZPAHTSF-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a thiadiazole ring, and a propylsulfonyl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form 2-(2-chlorophenoxy)acetyl chloride.

    Synthesis of the thiadiazole ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate sulfonyl chloride under acidic conditions.

    Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the thiadiazole ring in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)ethanol: A simpler analog with similar chlorophenoxy functionality.

    2-(2-chlorophenoxy)propionic acid: Another related compound with a carboxylic acid group instead of the thiadiazole ring.

    2-(3-chlorophenoxy)propanamide: A compound with a similar structure but different substitution pattern.

Uniqueness

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the presence of the thiadiazole ring and the propylsulfonyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14ClN3O4S2

Molecular Weight

375.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H14ClN3O4S2/c1-2-7-23(19,20)13-17-16-12(22-13)15-11(18)8-21-10-6-4-3-5-9(10)14/h3-6H,2,7-8H2,1H3,(H,15,16,18)

InChI Key

RWOOGJSZPAHTSF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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